molecular formula C10H11NO5 B11746298 1-(4-Hydroxy-2-methoxy-3-methyl-5-nitrophenyl)ethanone

1-(4-Hydroxy-2-methoxy-3-methyl-5-nitrophenyl)ethanone

Cat. No.: B11746298
M. Wt: 225.20 g/mol
InChI Key: NXPYMGLZYDELGD-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-2-methoxy-3-methyl-5-nitrophenyl)ethanone is an organic compound with the molecular formula C9H9NO5 This compound is characterized by the presence of a hydroxy group, a methoxy group, a methyl group, and a nitro group attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-2-methoxy-3-methyl-5-nitrophenyl)ethanone typically involves the nitration of 4-hydroxy-2-methoxy-3-methylacetophenone. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-2-methoxy-3-methyl-5-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

1-(4-Hydroxy-2-methoxy-3-methyl-5-nitrophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-2-methoxy-3-methyl-5-nitrophenyl)ethanone involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Hydroxy-3-methyl-5-nitrophenyl)ethanone: Similar structure but lacks the methoxy group.

    1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone: Similar structure but with different positions of the methoxy and nitro groups.

    1-(4-Hydroxy-3-methoxyphenyl)ethanone: Similar structure but lacks the nitro group.

Uniqueness

1-(4-Hydroxy-2-methoxy-3-methyl-5-nitrophenyl)ethanone is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

1-(4-hydroxy-2-methoxy-3-methyl-5-nitrophenyl)ethanone

InChI

InChI=1S/C10H11NO5/c1-5-9(13)8(11(14)15)4-7(6(2)12)10(5)16-3/h4,13H,1-3H3

InChI Key

NXPYMGLZYDELGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1O)[N+](=O)[O-])C(=O)C)OC

Origin of Product

United States

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